molecular formula C14H8ClNO2 B11782386 7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile

7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile

Cat. No.: B11782386
M. Wt: 257.67 g/mol
InChI Key: LYMLTJMYAMNTMV-UHFFFAOYSA-N
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Description

7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile is a chemical compound with the molecular formula C14H8ClNO2. It is a derivative of dibenzofuran, a heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzofuran as the core structure.

    Chlorination: The dibenzofuran undergoes chlorination to introduce the chlorine atom at the 7th position.

    Methoxylation: The chlorinated dibenzofuran is then subjected to methoxylation to introduce the methoxy group at the 1st position.

    Cyanation: Finally, the compound undergoes cyanation to introduce the carbonitrile group at the 4th position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile depends on its application:

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound of 7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile.

    7-Chlorodibenzofuran: Similar structure but lacks the methoxy and carbonitrile groups.

    1-Methoxydibenzofuran: Similar structure but lacks the chlorine and carbonitrile groups.

Uniqueness

This compound is unique due to the presence of both chlorine and carbonitrile groups, which impart distinct electronic and chemical properties. These functional groups enhance its reactivity and make it suitable for specific applications in organic electronics and pharmaceuticals .

Properties

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

7-chloro-1-methoxydibenzofuran-4-carbonitrile

InChI

InChI=1S/C14H8ClNO2/c1-17-11-5-2-8(7-16)14-13(11)10-4-3-9(15)6-12(10)18-14/h2-6H,1H3

InChI Key

LYMLTJMYAMNTMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C(C=C(C=C3)Cl)OC2=C(C=C1)C#N

Origin of Product

United States

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